(1-Ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is a chemical compound with the molecular formula C21H31NO3. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound is primarily studied for its potential applications in pharmacology, particularly in the development of analgesics and other therapeutic agents.
This compound is classified as an ester, derived from the reaction of phenylacetic acid and a piperidine derivative. Its structure includes a piperidine ring, which is essential for its biological activity, particularly in modulating neurotransmitter systems.
The synthesis of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, can significantly influence the yield and purity of the final product. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular structure of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate features:
Key structural data includes:
The compound can participate in various chemical reactions typical for esters and amines:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts, which can enhance reaction rates or selectivity.
The mechanism of action for (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is primarily related to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at specific receptor sites, influencing pain perception and other neurological processes.
Research indicates that compounds with similar structures often interact with opioid receptors or other pain-related pathways, suggesting potential analgesic properties .
Key physical properties include:
Chemical properties include:
Relevant data can be obtained from safety data sheets or chemical databases .
Scientific Uses
(1-Ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate has potential applications in several fields:
The synthesis of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS: 1910-67-4; Molecular Formula: C₂₀H₃₀ClNO₃) requires strategic bond disconnections focusing on the piperidine core, cyclohexyl-hydroxy-phenylacetate segment, and their subsequent coupling [2]. The most efficient routes employ pre-functionalized piperidine precursors to minimize step count while maximizing yield. A prominent approach begins with N-ethyl-3-hydroxypiperidine, where the hydroxyl group serves as the key handle for ester bond formation. This intermediate undergoes nucleophilic displacement with activated derivatives of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid—typically the acid chloride generated using thionyl chloride or oxalyl chloride. Alternatively, Mitsunobu conditions (DIAD/PPh₃) facilitate direct esterification, particularly valuable for acid-sensitive substrates [8].
Hydrogenation methodologies offer a powerful route to the piperidine scaffold. As demonstrated by Beller and Glorius, pyridine derivatives undergo stereoselective reduction using transition metal catalysts. Cobalt catalysts supported on titanium nanoparticles enable acid-free hydrogenation of substituted pyridines in aqueous media, yielding piperidines with excellent selectivity. Nickel silicide catalysts represent a newer development, providing comparable efficiency with potentially lower costs [3]. Ruthenium and iridium complexes, particularly those bearing chiral P,N-ligands (e.g., Ir-PNNP), achieve high diastereoselectivity in multi-substituted pyridine reductions, crucial for generating the desired stereochemistry at C3 of the piperidine ring prior to N-ethylation [3] [7]. N-Ethylation is typically performed late in the sequence using ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate, often in polar aprotic solvents (DMF, acetonitrile) to enhance alkylation kinetics while minimizing dialkylation [8].
Esterification optimization focuses on suppressing racemization at the chiral α-hydroxy acid center. Coupling reagents like DCC/DMAP or CDI (carbonyldiimidazole) under mild conditions (0-25°C, anhydrous solvents) minimize epimerization compared to traditional acid chloride routes requiring higher temperatures. Alternatively, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents like methyl tert-butyl ether (MTBE) offers excellent chemoselectivity and stereoretention, though scalability can be challenging [8].
Table 1: Comparison of Key Piperidine Precursors for Synthesis
Precursor Compound | Synthetic Transformation | Key Advantages | Reported Yield Range |
---|---|---|---|
3-Hydroxypyridine | Catalytic hydrogenation → N-Ethylation | Low cost, readily available | 65-85% (2 steps) |
N-Boc-3-Hydroxypiperidine | Deprotection → N-Ethylation | Protects amine; prevents over-alkylation | 75-92% (2 steps) |
1-Ethyl-1,2,5,6-tetrahydropyridine | Selective hydrogenation | Direct access to N-ethylpiperidine core | 88-95% |
Ethyl nipecotate | Reduction → N-Ethylation | Ester allows diverse functionalization | 70-82% (2 steps) |
The quaternary stereocenter bearing the hydroxy, cyclohexyl, and phenyl groups presents the most significant synthetic challenge. This center must be assembled with high enantiomeric excess (ee) to ensure biological relevance and consistent physicochemical properties. Three predominant strategies exist:
Chiral Auxiliary-Mediated Alkylation: Mandelic acid derivatives serve as ideal starting points. Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) is condensed with cyclohexanone under Lewis acid catalysis (e.g., TiCl₄) to form a tertiary alcohol. Employing a chiral auxiliary like (1R,2S)-norephedrine bound to the mandelate carboxylate directs the nucleophilic addition of cyclohexyl organometallics (e.g., cyclohexylmagnesium bromide), affording the desired R- or S-configured quaternary carbon with diastereomeric ratios (dr) exceeding 95:5. Subsequent auxiliary removal yields enantiomerically enriched (>98% ee) α-cyclohexyl-α-hydroxy-phenylacetic acid [10] [6].
Catalytic Asymmetric Hydroxylation: Styrene derivatives like ethyl cinnamate undergo enantioselective dihydroxylation using AD-mix-β or AD-mix-α (Sharpless catalysts) to yield the corresponding diol. Selective protection of the primary alcohol (e.g., as TBS ether), followed by oxidation of the secondary alcohol to the ketone (Dess-Martin periodinane), sets the stage for a Grignard addition. Cyclohexylmagnesium bromide adds to the ketone, forming the tertiary alcohol with moderate to good ee (80-92%). Catalyst systems based on Jacobsen's salen complexes offer improved ee (>95%) for specific substrate classes but require tailored ligand design [6].
Dynamic Kinetic Resolution (DKR): Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid undergoes enzymatic DKR using immobilized Candida antarctica lipase and a racemization catalyst (e.g., Shvo's catalyst or an aldehyde). The enzyme selectively esterifies one enantiomer with a suitable alcohol donor (e.g., isopropenyl acetate), while the catalyst rapidly racemizes the unreacted acid. This continuous process enables near-quantitative conversion to the desired enantiomerically pure ester (ee >99%). Subsequent transesterification or hydrolysis provides the acid or allows direct coupling to the piperidine alcohol [3] [8].
Piperidine Ring Conformation significantly influences the spatial orientation of the ester linkage and the overall molecular topology. Computational studies (DFT calculations) reveal that the 1-ethyl group preferentially adopts an equatorial position, while the C3-ester substituent can exist in equatorial or axial orientations depending on ring puckering. Controlling the stereochemistry at C3 of the piperidine (R vs S) is therefore crucial. This is achieved during the hydrogenation of the pyridine precursor using chiral catalysts like Ru-BINAP or Ir-PNNP complexes, which deliver the 3-substituted piperidine with high diastereomeric excess (de >90%) [3].
Table 2: Stereochemical Control Strategies and Outcomes
Strategy | Key Reagent/Catalyst | Critical Parameters | Stereochemical Outcome |
---|---|---|---|
Chiral Auxiliary Alkylation | (1R,2S)-Norephedrine, TiCl₄, CyMgBr | Temperature (-78°C), stoichiometry, solvent (toluene) | >98% ee (quaternary center) |
Catalytic Asymmetric Dihydroxylation | AD-mix-β, OsO₄ | pH, co-oxidant (K₃Fe(CN)₆), ligand | 80-92% ee (diol intermediate) |
Dynamic Kinetic Resolution (DKR) | Candida antarctica Lipase B, Shvo's Catalyst | Temperature (50-60°C), solvent (MTBE), acyl donor | >99% ee (acid/ester product) |
Asymmetric Hydrogenation (Piperidine) | Ir-(R,R)-f-skewphos / PNNP | H₂ pressure (50-100 bar), temperature (60-80°C) | >90% de (C3 configuration) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: